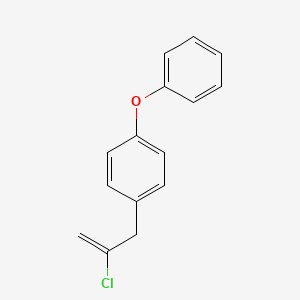

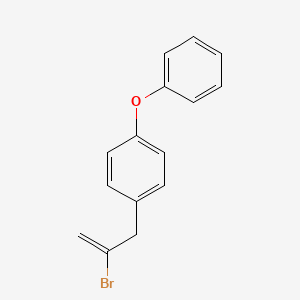

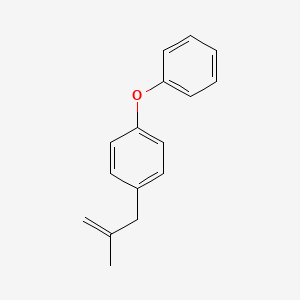

2-Bromo-3-(4-phenoxyphenyl)-1-propene

概要

説明

Synthesis Analysis

Substituted 2-bromo-phenols can be synthesized by heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100°C . The reaction proceeds via an efficient series of HBr eliminations to account for the loss of 2 equivalents of HBr . The reaction rate can be further increased by the addition of a catalytic amount of HCl .Physical and Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-3-(4-phenoxyphenyl)-1-propene” are not explicitly mentioned in the available resources .科学的研究の応用

Organic Synthesis and Catalysis

Regiochemistry in Nucleophilic Attack

A study by Organ, Arvanitis, and Hynes (2003) delved into the regiochemistry of nucleophilic attack on 2-halo pi-allyl complexes, highlighting the influence of silver acetate and nucleophile concentrations in directing nucleophilic attack. The research demonstrated how varying conditions could shift nucleophilic attacks on dibromo propene derivatives, offering insights into the manipulation of reaction pathways for specific synthetic outcomes (Organ, Arvanitis, & Hynes, 2003).

Polymer Chemistry

Synthesis of Novel Copolymers

Kharas et al. (2016) reported on the novel copolymers of styrene with ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, where derivatives of 2-bromo-3-(4-phenoxyphenyl)-1-propene were utilized. The study explored the synthesis, characterization, and thermal properties of these copolymers, contributing to the development of materials with unique properties for potential applications in electronics and materials science (Kharas et al., 2016).

Chemical Synthesis and Biological Evaluation

Synthesis of Benzene Derivatives

Batool et al. (2014) developed a convenient method for synthesizing (prop-2-ynyloxy) benzene derivatives, indicating the versatility of halogenated propenes in synthesizing complex organic molecules. This study also explored the antibacterial and antiurease activities of the synthesized compounds, underscoring the potential of these compounds in medicinal chemistry and biological applications (Batool et al., 2014).

Material Science

Polycondensation Techniques

Research by Miyakoshi, Yokoyama, and Yokozawa (2005) on the mechanism of Ni-catalyzed chain-growth polymerization of 2-bromo-3-hexylthiophene sheds light on the synthesis of regioregular poly(3-hexylthiophene) with controlled molecular weight and narrow polydispersity. This work contributes to the understanding of polymerization mechanisms, crucial for designing advanced materials for electronic applications (Miyakoshi, Yokoyama, & Yokozawa, 2005).

Safety and Hazards

将来の方向性

作用機序

Target of Action

Brominated compounds often interact with various enzymes and receptors in the body, altering their function .

Mode of Action

Brominated compounds often act by binding to their target proteins and modifying their activity . The bromine atom in the compound can form a covalent bond with an amino acid residue in the target protein, leading to changes in the protein’s function .

Biochemical Pathways

Brominated compounds can affect various biochemical pathways depending on their specific targets .

Pharmacokinetics

The metabolites are then excreted, primarily via the kidneys .

Result of Action

These effects can range from changes in enzyme activity to alterations in cell signaling .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-3-(4-phenoxyphenyl)-1-propene. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .

特性

IUPAC Name |

1-(2-bromoprop-2-enyl)-4-phenoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO/c1-12(16)11-13-7-9-15(10-8-13)17-14-5-3-2-4-6-14/h2-10H,1,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEJDBRQLOGLXKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC=C(C=C1)OC2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

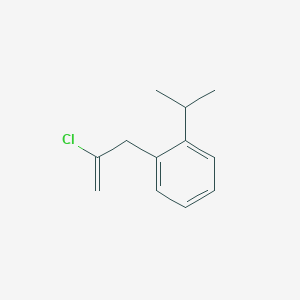

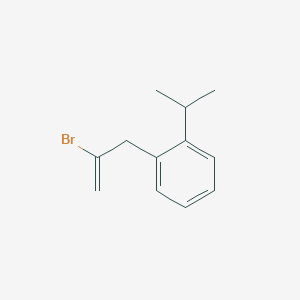

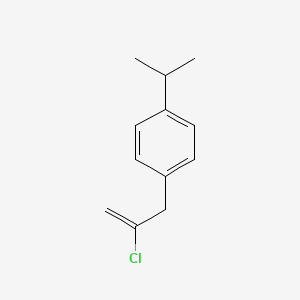

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

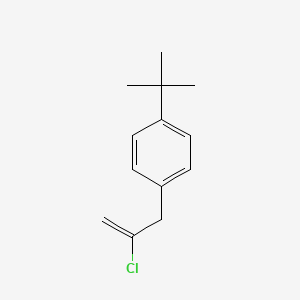

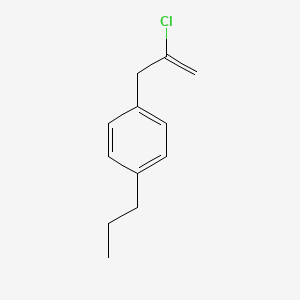

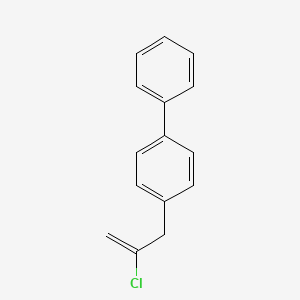

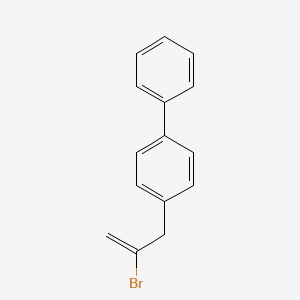

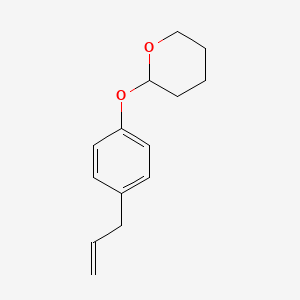

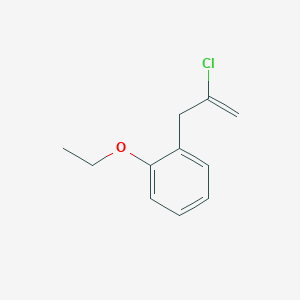

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-3-[(4-Ethylthio)phenyl]-1-propene](/img/structure/B3314975.png)

![3-[(4-Ethylthio)phenyl]-2-methyl-1-propene](/img/structure/B3314986.png)